molecular formula C23H21N3O3S B11486815 4-(5-oxopyrrolidin-3-yl)-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide

4-(5-oxopyrrolidin-3-yl)-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide

Cat. No.: B11486815
M. Wt: 419.5 g/mol
InChI Key: OLHDVUHXJNLYKM-SNAWJCMRSA-N
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Description

4-(5-oxopyrrolidin-3-yl)-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide is a complex organic compound that features a pyrrolidinone ring, a pyridine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-oxopyrrolidin-3-yl)-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidinone ring, followed by the introduction of the pyridine and benzenesulfonamide groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the pyridine ring or the sulfonamide group to yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(5-oxopyrrolidin-3-yl)-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-oxopyrrolidin-3-yl)-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 4-(5-oxopyrrolidin-3-yl)-N-(4-sulfamoylphenyl)benzenesulfonamide
  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

Comparison: Compared to similar compounds, 4-(5-oxopyrrolidin-3-yl)-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. Its pyrrolidinone ring and pyridine moiety provide additional sites for chemical modification, enhancing its versatility in various applications.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

4-(5-oxopyrrolidin-3-yl)-N-[3-[(E)-2-pyridin-4-ylethenyl]phenyl]benzenesulfonamide

InChI

InChI=1S/C23H21N3O3S/c27-23-15-20(16-25-23)19-6-8-22(9-7-19)30(28,29)26-21-3-1-2-18(14-21)5-4-17-10-12-24-13-11-17/h1-14,20,26H,15-16H2,(H,25,27)/b5-4+

InChI Key

OLHDVUHXJNLYKM-SNAWJCMRSA-N

Isomeric SMILES

C1C(CNC1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)/C=C/C4=CC=NC=C4

Canonical SMILES

C1C(CNC1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C=CC4=CC=NC=C4

Origin of Product

United States

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